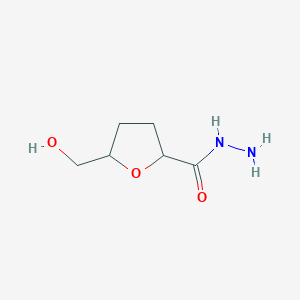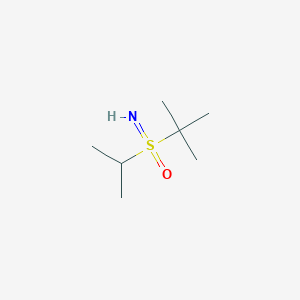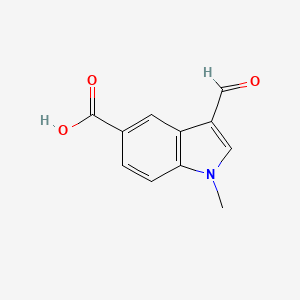amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyloxycarbonyl-protected ethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the benzyloxycarbonyl-protected ethylamino group. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclopropanation and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, used in studies of plant growth and development.
Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate: A related compound with a similar benzyloxycarbonyl-protected amino group but a different ring structure.
Uniqueness: 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-[ethyl(phenylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-15(14(8-9-14)12(16)17)13(18)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
YLIBZKFUVPXQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)






![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)

![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
